molecular formula C19H15ClN2O3S2 B12752829 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((3-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide CAS No. 214916-27-5

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((3-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide

Cat. No.: B12752829
CAS No.: 214916-27-5
M. Wt: 418.9 g/mol
InChI Key: UTUNXHDUZCLGPJ-UHFFFAOYSA-N
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Description

“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((3-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide” is a complex organic compound that belongs to the class of thieno-thiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno-thiadiazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thieno-thiadiazine ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of substituents such as the 3-chlorophenyl and phenylmethyl groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as catalysts in various chemical reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes, useful in studying enzyme mechanisms.

    Biological Probes: Used as probes to study biological processes.

Medicine

    Drug Development: Potential candidates for the development of new therapeutic agents.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in developing new antibiotics.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals for pest control.

Mechanism of Action

The mechanism of action of thieno-thiadiazine derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact mechanism may vary depending on the specific structure and substituents of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidines: Known for their anticancer properties.

    Thiadiazoles: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.

    Benzothiadiazines: Used in the development of diuretic drugs.

Uniqueness

The unique combination of the thieno-thiadiazine ring system with the 3-chlorophenyl and phenylmethyl substituents may confer specific biological activities and properties that distinguish it from other similar compounds.

Conclusion

“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((3-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide” is a complex and potentially valuable compound with diverse applications in chemistry, biology, medicine, and industry

Properties

CAS No.

214916-27-5

Molecular Formula

C19H15ClN2O3S2

Molecular Weight

418.9 g/mol

IUPAC Name

2-benzyl-4-[(3-chlorophenyl)methyl]-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C19H15ClN2O3S2/c20-16-8-4-7-15(9-16)10-21-17-12-26-13-18(17)27(24,25)22(19(21)23)11-14-5-2-1-3-6-14/h1-9,12-13H,10-11H2

InChI Key

UTUNXHDUZCLGPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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